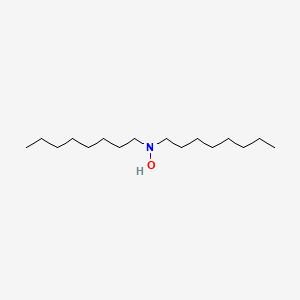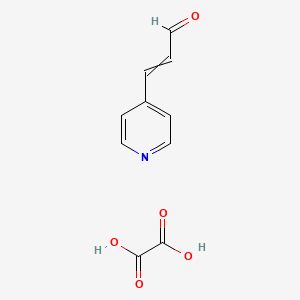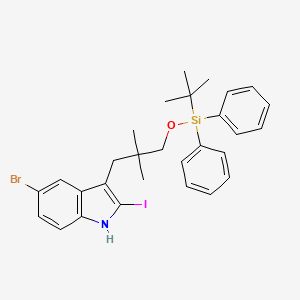![molecular formula C13H13NO3S B12508464 1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-acetyl-8-thia-2-azatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-8,8-dione is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-8,8-dione typically involves multi-step organic reactions. One common method involves the reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This transition-metal-free one-pot cascade synthesis is efficient and environmentally benign.
Industrial Production Methods
This includes the use of renewable starting materials, such as levulinic acid, and mild reaction conditions to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-acetyl-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-8,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
7-acetyl-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-8,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 7-acetyl-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-8,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating signal transduction pathways. These interactions are mediated by the compound’s unique tricyclic structure and the presence of reactive functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-acetyl-8-thia-1,10-diazatricyclo[7.4.0.0(2),7]trideca-2(7),3,5,9,11-pentaen-13-one: This compound shares a similar tricyclic structure but differs in the arrangement of nitrogen and sulfur atoms.
8,8-dimethyl-5-thia-3-azatricyclo[7.4.0.0(2),6]trideca-1(9),2(6),3,10,12-pentaen-4-yl}ethan-1-amine: Another related compound with a different substitution pattern and functional groups.
Uniqueness
The uniqueness of 7-acetyl-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-8,8-dione lies in its specific arrangement of sulfur and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H13NO3S |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
1-(5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C13H13NO3S/c1-9(15)13-11-6-4-8-14(11)10-5-2-3-7-12(10)18(13,16)17/h2-3,5,7H,4,6,8H2,1H3 |
Clé InChI |
MFFWCLCMKANSBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2CCCN2C3=CC=CC=C3S1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


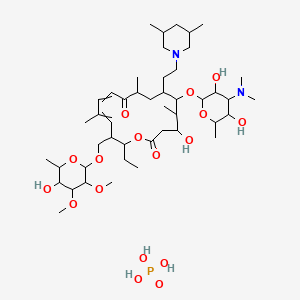
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
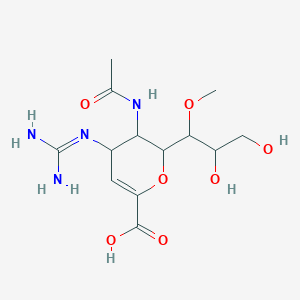
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)

![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)
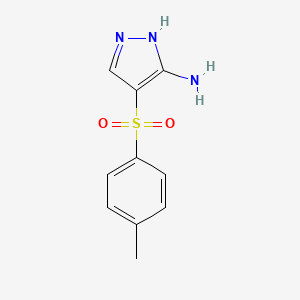
![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
